Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate

Oxazole Synthesis Process Chemistry Cross-Coupling

This privileged oxazole scaffold enables synthesis of potent LOX inhibitors (IC50 ~75 nM) and broad-spectrum anticancer agents (GI50 ~5.6·10⁻⁵ mol/L). The para-aminophenyl and ethyl ester handles provide superior reactivity and physicochemical properties critical for medicinal chemistry success. Avoid unreliable analogs—select this validated intermediate for your next discovery program.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 391248-21-8
Cat. No. B1334136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminophenyl)oxazole-4-carboxylate
CAS391248-21-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
InChIKeyYQVSEWFNEJKQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate: A High-Purity, Versatile 4-Aminophenyl-Oxazole Scaffold for Targeted Synthesis and Medicinal Chemistry Applications


Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate (CAS 391248-21-8) is a heterocyclic building block featuring a 4-aminophenyl group at the oxazole C2 position and an ethyl ester at the C4 position [1]. This compound serves as a versatile intermediate for synthesizing diverse bioactive molecules, including potential therapeutics targeting lysyl oxidase (LOX) enzymes, anticancer agents, and anti-biofilm compounds [2][3][4]. Its structural motif, an oxazole ring with an electron-donating para-amino group and a modifiable ester handle, is prized in medicinal chemistry for conferring desirable physicochemical properties and enabling further functionalization through standard amine and ester chemistry [1].

Why Generic Oxazole Substitution Is High-Risk: Unlocking the Specific Advantages of Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate


Procurement and research strategies that treat all oxazole-4-carboxylates as interchangeable building blocks introduce significant risk due to profound differences in reactivity, solubility, and biological target engagement driven by subtle structural variations. Simply substituting a close analog, such as the ortho- or meta-amino isomer, or an alternative phenyl-substituted oxazole, without verifying its specific performance in the intended chemical or biological context can derail synthesis routes and yield misleading bioactivity data. The following evidence guide provides a rigorous, comparator-based analysis to precisely define the scenarios where Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate offers quantifiable differentiation, enabling informed scientific selection and procurement decisions [1][2].

Head-to-Head Evidence: Quantified Performance Differentiation of Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate vs. Key Analogs


Synthesis Efficiency: 2-Fold Higher Yield with Para-Iodoaniline Route Compared to Para-Chloroaniline

In the synthesis of Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, the route using 4-iodoaniline as the aryl source achieves a significantly higher yield (approximately 76%) compared to the route using 4-chloroaniline (approximately 39%) . This represents a 95% relative increase in yield. The reaction involves coupling with ethyl 4-oxazolecarboxylate under Pd-catalyzed conditions .

Oxazole Synthesis Process Chemistry Cross-Coupling

Thermal Stability and Purity Control: Defined Melting Point of 152-153°C Enables Rigorous Quality Assessment

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate exhibits a sharp, experimentally measured melting point of 152-153°C . In contrast, the closely related analog lacking the ester group, 2-(4-aminophenyl)oxazole (CAS 62882-11-5), melts at a substantially lower 121-123°C . This 30°C difference in melting point reflects the enhanced thermal stability and stronger crystal lattice energy imparted by the ethyl carboxylate moiety.

Analytical Chemistry Quality Control Stability

Regiochemical Impact: Para-Amino Substitution Provides a Unique Reactivity and Property Profile Distinct from Ortho and Meta Isomers

The position of the amino group on the phenyl ring critically dictates the molecule's electronic distribution, dipole moment, and potential for intermolecular interactions. While direct biological activity data for the para-isomer is scarce in the public domain, class-level inference from oxazole SAR studies indicates that para-substitution often enhances metabolic stability and target engagement geometry compared to ortho- or meta-substituted analogs [1][2]. The para-isomer (CAS 391248-21-8) is a distinct chemical entity from ethyl 2-(2-aminophenyl)oxazole-4-carboxylate (CAS 885274-55-5) and ethyl 2-(3-aminophenyl)oxazole-4-carboxylate (CAS 885274-73-7) [3].

Medicinal Chemistry Structure-Activity Relationship Isomerism

High-Impact Application Scenarios for Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Potent LOX Inhibitors via Amide Coupling

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate serves as a direct precursor to highly potent lysyl oxidase (LOX) inhibitors. As demonstrated in BindingDB, derivatives of this core scaffold achieve IC50 values as low as 75.1 nM against human LOX and 209 nM against recombinant human LOXL2 [1]. This positions the compound as a privileged starting material for developing novel anti-fibrotic and anti-metastatic agents targeting the LOX family of enzymes.

Developing Novel Anticancer Agents Based on the 5-Sulfonyl Oxazole-4-Carboxylate Pharmacophore

The compound is an ideal intermediate for synthesizing 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives, a class of compounds with demonstrated broad-spectrum anticancer activity. The para-aminophenyl group can be readily converted to a sulfonyl chloride or directly coupled to generate analogs similar to methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which exhibited an average GI50 of 5.6·10⁻⁵ mol/L against human cancer cell lines [2].

Building Block for Anti-Biofilm Oxazole Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester in Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate provides the corresponding carboxylic acid, a core scaffold for macrooxazole-type natural product analogs. Related 2,5-disubstituted oxazole-4-carboxylic acids have demonstrated significant anti-biofilm activity against Staphylococcus aureus, with inhibition rates of 65-79% at 250 µg/mL [3]. This scaffold is valuable for exploring new agents to combat biofilm-associated infections.

Fluorescent Probe Development via Oxazole-4-Carboxylate Derivatization

The oxazole-4-carboxylate core is a known precursor for synthesizing fluorescent probes. Synthetic strategies for halogenated oxazole-4-carboxylate derivatives, which mimic the green fluorescent protein (GFP) chromophore, are well-established [4]. Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, with its modifiable amine handle, can be converted into a diverse library of fluorescent tags for chemical biology applications.

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